molecular formula C19H18N4O4S2 B6558517 4-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide CAS No. 1040659-46-8

4-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide

Cat. No.: B6558517
CAS No.: 1040659-46-8
M. Wt: 430.5 g/mol
InChI Key: FNOAYBNKLWKUBC-UHFFFAOYSA-N
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Description

The compound “4-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of benzamide derivatives, which this compound is a part of, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed or absorbed through the skin. It may cause eye and skin irritation, and may cause respiratory and digestive tract irritation .

Future Directions

Thiazoles are important heterocyclics exhibiting diverse biological activities. Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, researchers are synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities . This suggests that there is ongoing research in this area, and the development of new thiazole derivatives, including “4-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide”, could be a future direction.

Mechanism of Action

Target of Action

. The specific targets would depend on the particular biological activity being exhibited.

Mode of Action

The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral. This suggests that the compound might interact with its targets through these negatively charged nitrogen atoms.

Biochemical Pathways

. The exact pathways would depend on the specific biological activity and the target of the compound.

Pharmacokinetics

. These properties would be crucial in determining the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. .

Biochemical Analysis

Biochemical Properties

4-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the enzyme cyclooxygenase-2 (COX-2), where the compound acts as an inhibitor. This interaction is significant because COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, this compound interacts with various kinases, modulating their activity and affecting cell signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase. Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins. Additionally, it interacts with the ATP-binding sites of various kinases, leading to their inhibition. This results in the downregulation of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. The compound also influences gene expression by modulating transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under physiological conditions, maintaining its activity for extended periods. It undergoes gradual degradation in the presence of metabolic enzymes, leading to a decrease in its efficacy over time. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of drug efflux pumps, which reduce its intracellular concentration and effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can either be excreted or further metabolized to inactive forms. The compound also affects metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production in cancer cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters and accumulates in the cytoplasm. It also binds to plasma proteins, which facilitates its distribution throughout the body. The localization and accumulation of the compound are influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. It also accumulates in the nucleus, where it influences gene expression by modulating transcription factors and epigenetic regulators. The subcellular localization is directed by specific targeting signals and post-translational modifications, which ensure that the compound reaches its intended sites of action .

Properties

IUPAC Name

4-[[2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-29(26,27)16-8-6-14(7-9-16)22-19-23-15(11-28-19)10-17(24)21-13-4-2-12(3-5-13)18(20)25/h2-9,11H,10H2,1H3,(H2,20,25)(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOAYBNKLWKUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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